Methyl 2-(4-bromophenyl)butanoate
CAS No.: 1226228-17-6
Cat. No.: VC8220799
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226228-17-6 |
|---|---|
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | methyl 2-(4-bromophenyl)butanoate |
| Standard InChI | InChI=1S/C11H13BrO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 |
| Standard InChI Key | GWQJIGZBUABKCY-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)Br)C(=O)OC |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)C(=O)OC |
Introduction
Methyl 2-(4-bromophenyl)butanoate is an organic compound classified as an ester. It is derived from the reaction of 2-(4-bromophenyl)-2-methylpropanoic acid and methanol. This compound is notable for its applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
Synthesis of Methyl 2-(4-bromophenyl)butanoate
The synthesis of methyl 2-(4-bromophenyl)butanoate typically involves two main steps:
-
Bromination: The first step involves the bromination of 2-methyl-2-phenylpropanoic acid to introduce the bromine atom onto the phenyl ring.
-
Esterification: The second step involves esterification with methanol to form the ester linkage.
Applications in Medicinal Chemistry
Methyl 2-(4-bromophenyl)butanoate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics, particularly the presence of a bromine atom, allow it to participate in various chemical reactions that are crucial for developing new drugs.
Handling and Safety
Handling methyl 2-(4-bromophenyl)butanoate requires standard laboratory precautions due to its chemical nature. It is essential to follow safety guidelines and use appropriate protective equipment when working with this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume